

Mass Spectral Characteristics of DL-Glutaryl Carnitine- $^{13}\text{C},\text{d}_3$: A Technical Guide

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Compound of Interest

Compound Name: DL-Glutaryl carnitine- $^{13}\text{C},\text{d}_3$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of DL-Glutaryl carnitine- $^{13}\text{C},\text{d}_3$, a stable isotope-labeled internal standard crucial for the accurate quantification of glutarylcarnitine in various biological matrices. This document outlines its fragmentation patterns, provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and presents key data in a structured format for easy reference.

Introduction

DL-Glutaryl carnitine- $^{13}\text{C},\text{d}_3$ is the ^{13}C - and deuterium-labeled form of DL-Glutaryl carnitine.^[1] It serves as an ideal internal standard for quantitative analyses by LC-MS/MS due to its chemical and physical similarities to the endogenous analyte, glutarylcarnitine. Its use mitigates matrix effects and variations in instrument response, leading to highly accurate and precise measurements. Glutarylcarnitine is a key biomarker for Glutaric Acidemia Type I (GA1), an inherited metabolic disorder.

Physicochemical Properties

A summary of the key physicochemical properties of DL-Glutaryl carnitine- $^{13}\text{C},\text{d}_3$ is presented in Table 1.

Property	Value
Chemical Formula	$C_{12}H_{18}D_3^{13}CHNO_6$
Molecular Weight	279.31 g/mol [2]
Exact Mass	279.15907246 Da[2]
Isotopic Labeling	^{13}C on one carbon of the glutaryl moiety, d_3 on the N-trimethyl group

Mass Spectral Fragmentation

Under typical positive ion electrospray ionization (ESI) conditions, acylcarnitines undergo characteristic fragmentation patterns. The primary fragmentation pathway involves the neutral loss of trimethylamine $((CH_3)_3N)$. For DL-Glutaryl carnitine- $^{13}C, d_3$, the trimethylamine group contains the three deuterium atoms, resulting in a neutral loss of $(CH_3)_2(^{13}CH_3)N$.

A prominent product ion observed for many acylcarnitines corresponds to the carnitine backbone fragment at m/z 85. Another significant fragmentation pathway for glutaryl carnitine involves the cleavage of the ester bond, leading to a product ion specific to the glutaryl moiety.

Predicted Precursor and Product Ions

Based on the known fragmentation of analogous compounds and the isotopic labeling of DL-Glutaryl carnitine- $^{13}C, d_3$, the expected precursor and product ions for tandem mass spectrometry analysis are detailed in Table 2. These values are crucial for setting up Multiple Reaction Monitoring (MRM) experiments.

Analyte	Precursor Ion (M+H) ⁺ m/z	Product Ion m/z	Fragmentation Pathway
DL-Glutaryl carnitine- ¹³ C, _d ₃	280.2	85.1	Neutral loss of glutaryl moiety
DL-Glutaryl carnitine- ¹³ C, _d ₃	280.2	119.1	Product ion from the glutaryl- ¹³ C moiety
Glutarylcarnitine (unlabeled)	276.2	85.1	Neutral loss of glutaryl moiety
Glutarylcarnitine (unlabeled)	276.2	115.1	Product ion from the glutaryl moiety[3]

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of glutarylcarnitine in a biological matrix (e.g., plasma, dried blood spots) using DL-Glutaryl carnitine-¹³C,_d₃ as an internal standard.

Sample Preparation

- **Protein Precipitation:** To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, DL-Glutaryl carnitine-¹³C,_d₃, at a known concentration.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

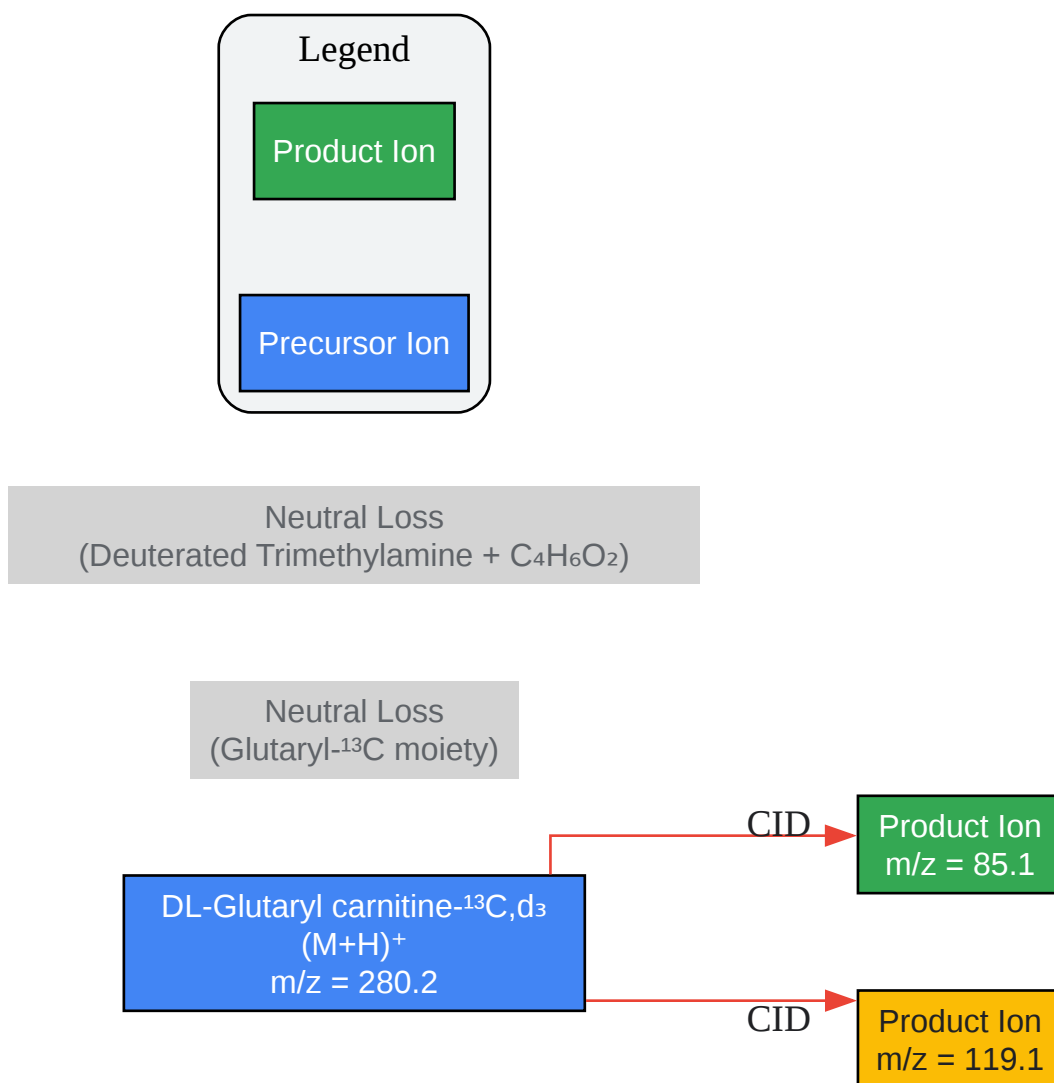
Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

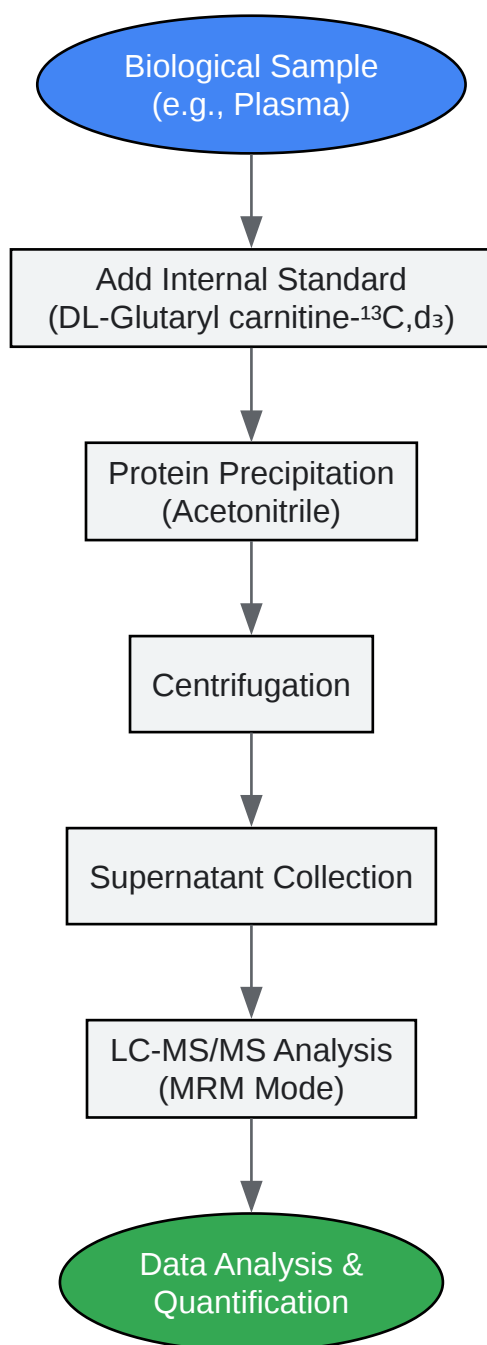
Data Presentation and Visualization

The following diagrams illustrate the fragmentation pathway of DL-Glutaryl carnitine-¹³C,₃D₃ and a typical experimental workflow for its use.



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Caption: Fragmentation pathway of DL-Glutaryl carnitine-¹³C,_d₃.



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Caption: Experimental workflow for glutarylcarnitine analysis.

Conclusion

DL-Glutaryl carnitine-¹³C,₃ is an essential tool for the accurate and reliable quantification of glutarylcarnitine in clinical and research settings. Understanding its mass spectral behavior and

employing robust analytical methods, such as the one detailed in this guide, are critical for obtaining high-quality data. The provided information serves as a comprehensive resource for researchers and scientists involved in metabolomics and drug development.

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